3-(4-Chlorophenyl)-3-oxetanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-oxetanamine is an organic compound characterized by the presence of an oxetane ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-oxetanamine typically involves the formation of the oxetane ring followed by the introduction of the chlorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzyl alcohol with an amine in the presence of a cyclizing agent can yield the desired oxetane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-oxetanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
3-(4-Chlorophenyl)-3-oxetanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-oxetanamine involves its interaction with specific molecular targets. The oxetane ring and chlorophenyl group can interact with enzymes and receptors, influencing various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,3-oxazolidine: Similar in structure but with an oxazolidine ring instead of an oxetane ring.
4-(4-Chlorophenyl)-1,3-oxazole: Contains an oxazole ring and exhibits different chemical properties.
3-(4-Chlorophenyl)-1,2,4-triazole: Features a triazole ring and is used in different applications
Uniqueness
3-(4-Chlorophenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require stability and reactivity under certain conditions.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-(4-chlorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
InChI Key |
FQUPJAVDXIORJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.